molecular formula C17H24ClFN2O2 B2532810 tert-Butyl 4-(2-chloro-4-fluorobenzylamino)piperidine-1-carboxylate CAS No. 1349717-69-6

tert-Butyl 4-(2-chloro-4-fluorobenzylamino)piperidine-1-carboxylate

Cat. No. B2532810
CAS RN: 1349717-69-6
M. Wt: 342.84
InChI Key: WHSCFOKAOMTFHV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-chloro-4-fluorobenzylamino)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis Techniques The compound tert-Butyl 4-(2-chloro-4-fluorobenzylamino)piperidine-1-carboxylate is synthesized through various sophisticated techniques. These methods involve reactions such as condensation, acylation, sulfonation, substitution, and intramolecular lactonization. The synthesis often begins with simple compounds or intermediates like piperidin-4-ylmethanol or tert-butyl-4-hydroxypiperdine-1-carboxylate and progresses through multiple steps to achieve the desired product. The total yield from these processes varies, indicating the complexity and the efficiency of the methods employed (Sanjeevarayappa et al., 2015), (Kong et al., 2016), (Zhang et al., 2018), (Wang et al., 2015), (Mamat et al., 2012).

Crystal Structure and Molecular Packing The compound and its derivatives exhibit interesting crystal structures and molecular packing. X-ray diffraction studies reveal that these molecules crystallize in various crystal systems, with specific space groups and unit cell parameters. The molecules are often linked through weak interactions like C–H···O intermolecular interactions or aromatic π–π stacking interactions, which contribute to their three-dimensional architecture. These structural features are crucial for understanding the compound's properties and potential applications in scientific research (Richter et al., 2009), (Didierjean et al., 2004), (Gumireddy et al., 2021).

Biological Evaluation Despite its complex structure and synthesis, the compound has been evaluated for potential biological activities. It exhibits moderate antibacterial and anthelmintic activities, suggesting its potential use in medical research and drug development. However, the biological activities vary, indicating the need for further investigation to explore its full potential (Sanjeevarayappa et al., 2015).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be called if the person feels unwell .

properties

IUPAC Name

tert-butyl 4-[(2-chloro-4-fluorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-4-5-13(19)10-15(12)18/h4-5,10,14,20H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSCFOKAOMTFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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